Cas no 1886967-25-4 (3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride)
![3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride structure](https://ja.kuujia.com/scimg/cas/1886967-25-4x500.png)
3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-Chloro-bicyclo[1.1.1]pent-1-ylamine hydrochloride
- AKOS037646408
- W19673
- PB41532
- 3-chlorobicyclo[1.1.1]pentan-1-aminehydrochloride
- CS-0183673
- SY321208
- 3-chlorobicyclo[1.1.1]pentan-1-amine;hydrochloride
- 1886967-25-4
- SCHEMBL23877559
- AS-68602
- MFCD30803728
-
- MDL: MFCD30803728
- インチ: 1S/C5H8ClN.ClH/c6-4-1-5(7,2-4)3-4;/h1-3,7H2;1H
- InChIKey: MYSGDXVBKMKAST-UHFFFAOYSA-N
- SMILES: C12(N)CC(Cl)(C1)C2.[H]Cl
計算された属性
- 精确分子量: 153.0112047g/mol
- 同位素质量: 153.0112047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 102
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93845-1-100MG |
3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-25-4 | 97% | 100MG |
¥ 2,448.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93845-1-5G |
3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-25-4 | 97% | 5g |
¥ 29,383.00 | 2023-04-14 | |
Key Organics Ltd | AS-68602-100MG |
3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-25-4 | >95% | 100mg |
£1141.00 | 2023-09-08 | |
AN HUI ZE SHENG Technology Co., Ltd. | JX000349-1g |
1886967-25-4 | 98% | 1g |
¥14702.00 | 2023-03-30 | ||
Chemenu | CM433763-500mg |
3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-25-4 | 95%+ | 500mg |
$1188 | 2023-03-25 | |
Ambeed | A924258-1g |
3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-25-4 | 95% | 1g |
$1094.0 | 2025-02-24 | |
eNovation Chemicals LLC | D657127-5G |
3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-25-4 | 97% | 5g |
$4805 | 2023-09-03 | |
AN HUI ZE SHENG Technology Co., Ltd. | JX000349-100mg |
1886967-25-4 | 98% | 100mg |
¥3203.00 | 2023-03-30 | ||
1PlusChem | 1P01E6NJ-100mg |
3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-25-4 | 97.00% | 100mg |
$371.00 | 2023-12-19 | |
eNovation Chemicals LLC | D657127-1g |
3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride |
1886967-25-4 | 97% | 1g |
$1840 | 2025-02-24 |
3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
3-chlorobicyclo[1.1.1]pentan-1-amine hydrochlorideに関する追加情報
3-Chlorobicyclo[1.1.1]pentan-1-amine Hydrochloride: A Comprehensive Overview
The compound 3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride, with the CAS number 1886967-25-4, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic amines, which are known for their unique structural properties and potential applications in drug design. The molecule's structure, featuring a bicyclo[1.1.1]pentane ring system with a chlorine substituent and an amine group, makes it a subject of interest for researchers exploring novel chemical entities with potential bioactivity.
Recent studies have highlighted the importance of bicyclic systems in medicinal chemistry due to their ability to mimic natural product frameworks and provide structural rigidity, which is often desirable in drug candidates. The 3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride structure, in particular, has been examined for its potential as a building block in the synthesis of more complex molecules. Its unique geometry allows for diverse substitution patterns, making it a versatile starting material for further chemical modifications.
One of the most notable aspects of this compound is its stereochemistry. The bicyclo[1.1.1]pentane system inherently possesses axial chirality, which can significantly influence the molecule's pharmacokinetic properties and biological activity. Researchers have explored the synthesis of enantiomerically pure forms of this compound, which could be crucial for studying its stereochemical effects on biological systems.
The synthesis of 3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multi-step processes that include ring-forming reactions and functional group transformations. Recent advancements in catalytic asymmetric synthesis have provided more efficient routes to prepare this compound with high enantioselectivity, which is essential for its application in chiral drug development.
In terms of applications, this compound has shown promise in various areas, including as a precursor for bioactive molecules and as a chiral catalyst in asymmetric catalysis. Its ability to act as a chiral ligand has been explored in transition metal-catalyzed reactions, where it has demonstrated high enantioselectivity in certain transformations.
Moreover, computational studies have provided insights into the electronic and steric properties of 3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride. These studies have helped predict its reactivity and compatibility with different reaction conditions, aiding researchers in designing more efficient synthetic pathways.
In conclusion, the compound 3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride, with CAS number 1886967-25-4, represents an intriguing molecule with significant potential in organic synthesis and medicinal chemistry. Its unique structure, stereochemical properties, and versatile reactivity make it a valuable tool for researchers aiming to develop novel chemical entities with desired biological activities.
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